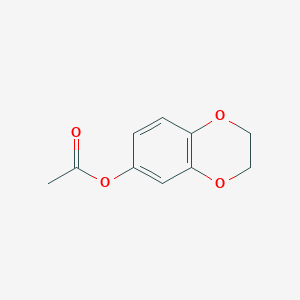

2,3-Dihydro-1,4-benzodioxin-6-yl acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,3-Dihydro-1,4-benzodioxin-6-yl acetate is an organic compound that belongs to the class of benzodioxanes It is characterized by a benzene ring fused with a dioxane ring, and an acetate group attached to the sixth position of the benzodioxane ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydro-1,4-benzodioxin-6-yl acetate typically involves the following steps:

Formation of the Benzodioxane Ring: The initial step involves the cyclization of catechol with ethylene glycol in the presence of an acid catalyst to form 2,3-dihydro-1,4-benzodioxane.

Acetylation: The benzodioxane is then acetylated using acetic anhydride in the presence of a base such as pyridine to yield this compound.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding quinones.

Reduction: It can be reduced to form dihydro derivatives.

Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products:

Oxidation: Quinones and related compounds.

Reduction: Dihydro derivatives.

Substitution: Various substituted benzodioxanes depending on the nucleophile used.

Applications De Recherche Scientifique

Medicinal Chemistry

The compound has been explored for its enzyme inhibitory properties , particularly against enzymes relevant to conditions such as Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD). Research indicates that derivatives of 2,3-dihydro-1,4-benzodioxin-6-yl acetate exhibit significant activity against:

- Alpha-glucosidase : An enzyme involved in carbohydrate metabolism, inhibition of which can help manage blood sugar levels in diabetic patients.

- Acetylcholinesterase : Inhibition is beneficial in treating Alzheimer's disease by increasing acetylcholine levels in the brain.

Case Study: Synthesis and Screening of Sulfonamides

A study synthesized various sulfonamides derived from this compound and screened them for their inhibitory effects on alpha-glucosidase and acetylcholinesterase. The results indicated that some compounds displayed moderate to strong inhibitory activities, suggesting their potential as therapeutic agents for T2DM and AD .

| Compound | Target Enzyme | IC50 (µM) | Activity Level |

|---|---|---|---|

| Compound A | Alpha-glucosidase | 25 | Moderate |

| Compound B | Acetylcholinesterase | 15 | Strong |

| Compound C | Alpha-glucosidase | 30 | Moderate |

Antibacterial Activity

The antibacterial potential of 2,3-dihydro-1,4-benzodioxin derivatives has also been investigated. Compounds synthesized from this framework have shown activity against various Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Screening

In a study focusing on the synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamides, researchers evaluated the antibacterial activity against several bacterial strains. The findings revealed that certain derivatives exhibited promising antibacterial effects, indicating their potential as therapeutic agents for inflammatory ailments .

| Bacterial Strain | Inhibition Zone (mm) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 12 | Moderate |

| Escherichia coli | 15 | Strong |

| Pseudomonas aeruginosa | 10 | Weak |

Lipoxygenase Inhibition

Lipoxygenases are enzymes involved in the inflammatory response. Compounds derived from this compound have been evaluated for their ability to inhibit lipoxygenase activity.

Research Findings

The synthesized sulfonamides were subjected to lipoxygenase inhibition studies. Results indicated that some compounds demonstrated moderate inhibitory effects on lipoxygenase, suggesting their potential use in treating inflammatory conditions .

Mécanisme D'action

The mechanism of action of 2,3-Dihydro-1,4-benzodioxin-6-yl acetate involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved depend on the specific application and target molecule.

Comparaison Avec Des Composés Similaires

1,4-Benzodioxane: A structurally similar compound with a benzene ring fused to a dioxane ring but without the acetate group.

2,3-Dihydro-1,4-benzodioxin-6-yl benzenesulfonamide: Another derivative with a sulfonamide group instead of an acetate group.

Uniqueness: 2,3-Dihydro-1,4-benzodioxin-6-yl acetate is unique due to the presence of the acetate group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for drug development.

Activité Biologique

2,3-Dihydro-1,4-benzodioxin-6-yl acetate is a significant organic compound characterized by its unique benzodioxin structure and an acetate functional group. Its molecular formula is C₉H₈O₄, and it has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on enzyme inhibition, cytotoxicity, and potential therapeutic applications.

Enzyme Inhibition

One of the most notable biological activities of this compound is its ability to inhibit key enzymes involved in metabolic disorders. Research indicates that derivatives of this compound exhibit significant inhibitory activity against enzymes such as α-glucosidase and acetylcholinesterase .

Key Findings:

- α-Glucosidase Inhibition : Compounds derived from this compound have shown potent inhibition against α-glucosidase with IC₅₀ values ranging from 0.68 to 0.85 µM. This activity is particularly relevant for managing diabetes by slowing carbohydrate digestion and absorption .

- Acetylcholinesterase Inhibition : The compound also demonstrates potential in treating neurodegenerative diseases like Alzheimer's by inhibiting acetylcholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine.

Cytotoxicity Studies

Cytotoxicity assessments have been conducted to evaluate the safety profile of this compound derivatives. Notably, compounds such as IIa and IIc exhibited minimal toxicity towards normal cell lines (IC₅₀ > 150 µM), while demonstrating significant anticancer activity against various cancer cell lines (IC₅₀ values between 26 and 65 µM) .

Table: Cytotoxicity Results

| Compound | Cell Line | IC₅₀ Value (µM) | Activity |

|---|---|---|---|

| IIa | Hek293t | >150 | Safe |

| IIc | Cancer Cells | 26 - 65 | Anticancer |

The mechanism by which this compound exerts its biological effects is primarily through molecular interactions with target enzymes. Molecular docking studies have confirmed strong binding affinities with the active sites of α-glucosidase and acetylcholinesterase, suggesting that structural modifications could enhance efficacy .

Case Studies

Recent studies have highlighted the compound's potential in various therapeutic areas:

- Diabetes Management : A study demonstrated that treatment with a derivative of this compound significantly reduced blood glucose levels in streptozotocin-induced diabetic mice from 252.2 mg/dL to 173.8 mg/dL after five doses .

- Anticancer Properties : Another investigation focused on the anticancer efficacy of derivatives against multiple cancer cell lines, showing promising results that warrant further exploration in clinical settings .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Hydroxybenzodioxole | Hydroxyl group instead of acetate | Antioxidant properties |

| 1,4-Dihydroxybenzodioxole | Additional hydroxyl groups | Enhanced enzyme inhibition |

| Benzodioxane | Lacks the acetyl group | General use in organic synthesis |

| N-(2,3-Dihydrobenzo[1,4]dioxin-6-yl) sulfonamide | Contains sulfonamide functionality | Antimicrobial activity |

The unique combination of the benzodioxin structure with an acetate group positions it as a valuable candidate in medicinal chemistry .

Propriétés

IUPAC Name |

2,3-dihydro-1,4-benzodioxin-6-yl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-7(11)14-8-2-3-9-10(6-8)13-5-4-12-9/h2-3,6H,4-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUFRIRUMGMOOJQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC2=C(C=C1)OCCO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.